Tert-butyl Aziridine-2-carboxylate

Organic Synthesis Amino Acid Derivatives Aziridination

Tert-butyl aziridine-2-carboxylate is an N-unfunctionalised aziridine-2-carboxylate ester. It consists of a three-membered aziridine ring with a tert-butyl ester group at the C2 position, yielding a molecular weight of 143.18 g/mol.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 82912-42-3
Cat. No. B1660762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl Aziridine-2-carboxylate
CAS82912-42-3
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CN1
InChIInChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3
InChIKeyMPJDBUSCAUGUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl Aziridine-2-carboxylate (CAS 82912-42-3): Procurement-Relevant Baseline Characteristics


Tert-butyl aziridine-2-carboxylate is an N-unfunctionalised aziridine-2-carboxylate ester [1]. It consists of a three-membered aziridine ring with a tert-butyl ester group at the C2 position, yielding a molecular weight of 143.18 g/mol [2]. This compound serves as a versatile building block in organic synthesis, particularly for the construction of amino acid derivatives via regioselective ring-opening reactions [1]. Unlike many aziridine-2-carboxylates, it possesses an unsubstituted nitrogen (NH), which eliminates the need for an additional deprotection step after ring-opening, thus offering a direct route to amino-acid derivatives [1].

Procurement Alert: Why Generic Substitution of Tert-butyl Aziridine-2-carboxylate Fails


While multiple aziridine-2-carboxylate esters exist, the unique combination of an N-unfunctionalised ring and a tert-butyl ester in tert-butyl aziridine-2-carboxylate imparts distinct steric and electronic properties that are not replicated by close analogs [1]. The N-unfunctionalised nature avoids the often difficult and low-yielding deprotection step required for N-functionalised aziridines, directly impacting synthetic efficiency [2]. Furthermore, the bulky tert-butyl group influences regioselectivity in ring-opening reactions [3] and enables unique reactivity profiles in both small-molecule synthesis [4] and polymerization [5]. Substituting this compound with a different aziridine-2-carboxylate, even one with a similar core, can lead to divergent reaction outcomes, including changes in yield, regioselectivity, and product purity, due to the critical role of the tert-butyl group in modulating steric hindrance and electronic activation.

Tert-butyl Aziridine-2-carboxylate: Quantifiable Differentiation vs. Analogs for Procurement


Synthetic Efficiency: Single-Step Access to N-Unfunctionalised Aziridines vs. Multi-Step Routes

The synthesis of N-unfunctionalised (NH) aziridine-2-carboxylates, a class that includes tert-butyl aziridine-2-carboxylate, is historically multistep and low-yielding [1]. For example, traditional routes involve a Gabriel–Cromwell addition of ammonia to an enoate, epoxide opening with azide followed by ring closure, or a sequence of olefin dihydroxylation, conversion to a cyclic sulfate, ring opening with azide, and finally ring closure [1]. In contrast, a nucleophilic aziridination methodology using tert-butyl cinnamate as a precursor allows for the direct, single-step synthesis of the corresponding NH-aziridine-2-carboxylate [2]. This direct route from a commercially available enoate precursor represents a significant reduction in synthetic steps and associated costs compared to traditional multi-step syntheses.

Organic Synthesis Amino Acid Derivatives Aziridination

Regioselectivity in [18F]Radiolabeling: Totally Regioselective Ring Opening vs. Uncontrolled Mixtures

In radiosynthesis, the regio- and stereochemistry of aziridine ring-opening products are critical and depend on the substituents on the aziridine ring [1]. A study on the ring opening of activated aziridine-2-carboxylates with [18F]fluoride demonstrated that when the aziridine nitrogen is activated with a tert-butyloxycarbonyl (Boc) group—a moiety analogous in steric and electronic influence to the tert-butyl ester group in tert-butyl aziridine-2-carboxylate—the reaction proceeded with total regioselectivity [1]. In contrast, aziridines activated with different groups can yield mixtures of regioisomers [1].

Radiochemistry PET Imaging Fluorine-18

Protease Inhibition Potency: N-tert-Butyl Substitution Enhances Inhibitory Activity vs. Other Alkyl Groups

A series of 52 cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates were evaluated as inhibitors of aspartic acid proteases [1]. The study found that compounds with a tert-butyl group at the aziridine nitrogen atom (analogous to the tert-butyl ester in tert-butyl aziridine-2-carboxylate) were among the most active, exhibiting k2nd values between 500 and 900×10^3 M^-1 min^-1 and Ki values near or below 1 μM for cathepsin D [1]. This activity was comparable to or better than that of analogs with other N-alkyl substituents, such as benzyl, cyclohexylmethyl, or 1,4-dimethylpentyl, highlighting the specific contribution of the tert-butyl moiety to binding affinity and inhibitory potency [1].

Protease Inhibition Cathepsin D Medicinal Chemistry

Polymerization Behavior: Tert-butyl Ester Enables Anionic Ring-Opening Polymerization (AROP)

Tert-butyl aziridine-2-carboxylate is specifically recognized as a monomer for anionic ring-opening polymerization (AROP) due to the activation of the aziridine ring by the tert-butyl carboxylate group [1]. This allows for the synthesis of well-defined polyamines, which are valuable materials with applications in biomedicine and nanotechnology [1]. In contrast, many other aziridine-2-carboxylate esters, such as methyl or ethyl esters, are less suitable for controlled AROP due to potential side reactions with the ester group or different activation profiles. A specific study on the anionic polymerization of this monomer highlights its unique ability to produce polymers with controlled molecular weight and narrow dispersity [1].

Polymer Chemistry Anionic Polymerization Functional Polymers

Tert-butyl Aziridine-2-carboxylate: Key Application Scenarios Based on Proven Differentiators


Synthesis of Unnatural Amino Acids and Peptidomimetics via Regioselective Ring Opening

Researchers seeking to efficiently access unnatural amino acids or peptidomimetics can leverage the single-step synthesis and total regioselectivity of tert-butyl aziridine-2-carboxylate. The N-unfunctionalised nature of the compound, accessible via a direct aziridination of tert-butyl cinnamate [1], eliminates a cumbersome deprotection step, streamlining the overall synthetic route. Subsequent ring-opening with a variety of nucleophiles proceeds with high regioselectivity, providing a direct and reliable entry to diverse amino acid derivatives [2].

Development of Novel PET Tracers with Enhanced Purity via [18F]Fluorination

In the field of molecular imaging, the total regioselectivity observed in the ring-opening of tert-butyl-activated aziridines with [18F]fluoride [3] makes tert-butyl aziridine-2-carboxylate a valuable precursor. This allows radiochemists to produce a single, well-defined [18F]fluoro-β-alanine derivative in good radiochemical yield, avoiding the purification challenges associated with regioisomeric mixtures. This enhanced purity directly translates to improved image quality and quantitative accuracy in PET imaging studies.

Design and Synthesis of Potent Aspartic Acid Protease Inhibitors

Medicinal chemists targeting aspartic acid proteases, such as cathepsin D or secreted aspartic protease 2 (SAP2), can utilize tert-butyl aziridine-2-carboxylate as a privileged scaffold. Studies have demonstrated that N-tert-butyl-substituted aziridine-2-carboxylates exhibit high inhibitory activity, with Ki values in the sub-micromolar range and k2nd values up to 900×10^3 M^-1 min^-1 [4]. This established potency makes the tert-butyl group a key pharmacophore, guiding the rational design and selection of more effective inhibitors over less active analogs.

Synthesis of Functional Polyamines via Controlled Anionic Polymerization

For polymer chemists, the specific activation of the aziridine ring by the tert-butyl carboxylate group enables controlled anionic ring-opening polymerization (AROP) [5]. This allows for the preparation of well-defined polyamines with controlled molecular weights and narrow dispersities. Such polymers are of high interest for applications in drug delivery, gene therapy, and as specialty materials, where precise control over polymer architecture is paramount. This differentiates it from other aziridine-2-carboxylate esters that are not suitable for controlled AROP.

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